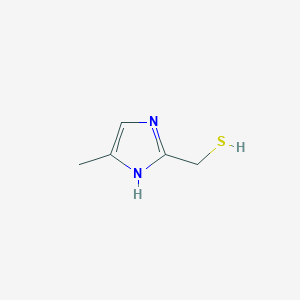
(4-Methyl-1H-imidazol-2-YL)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Methyl-1H-imidazol-2-YL)methanethiol” is a chemical compound with the following structural formula:
CH3C(NH)SH
It consists of a methyl group (CH₃) attached to an imidazole ring, which contains both nitrogen and sulfur atoms. Imidazoles are heterocyclic compounds commonly found in various biological and synthetic contexts.Preparation Methods
a. Synthetic Routes: One synthetic route involves the reaction of 1-methyl-4-carboxyimidazole with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C. After stirring overnight at room temperature, the mixture is heated at 50°C for an hour. Water is added, and the resulting precipitate is filtered through diatomaceous earth to yield the desired compound .
b. Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. it is likely synthesized using similar principles as described above.
Chemical Reactions Analysis
Types of Reactions: “(4-Methyl-1H-imidazol-2-YL)methanethiol” can undergo various reactions, including:
Oxidation: It may be oxidized to form corresponding sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Reduction: Reduction of the imidazole ring or the thiol group is possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a suitable solvent.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield sulfoxides or sulfones.
- Substitution reactions can lead to various derivatives.
- Reduction may produce the corresponding methylated or hydrogenated forms.
Scientific Research Applications
“(4-Methyl-1H-imidazol-2-YL)methanethiol” finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may interact with enzymes or receptors due to its imidazole moiety.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. its imidazole ring suggests potential interactions with biological targets, possibly modulating enzymatic activity or signaling pathways.
Comparison with Similar Compounds
“(4-Methyl-1H-imidazol-2-YL)methanethiol” shares similarities with other imidazole derivatives, such as:
- 2-Methylimidazole
- 4-Nitroimidazole
- 4-(1H-imidazol-1-yl)benzoic acid
Its uniqueness lies in the combination of the methyl group and the thiol functionality within the imidazole ring.
Properties
Molecular Formula |
C5H8N2S |
|---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
(5-methyl-1H-imidazol-2-yl)methanethiol |
InChI |
InChI=1S/C5H8N2S/c1-4-2-6-5(3-8)7-4/h2,8H,3H2,1H3,(H,6,7) |
InChI Key |
BIJDVRUNCFHKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


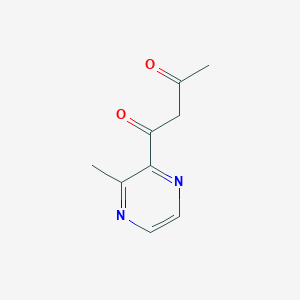
![1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13311846.png)
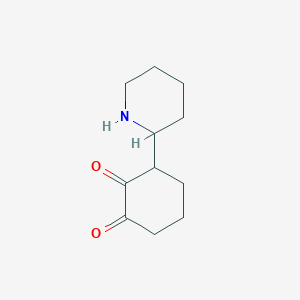
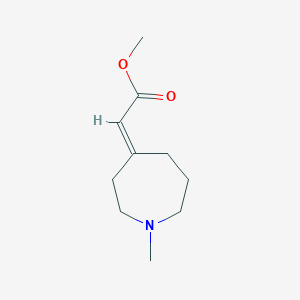
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol](/img/structure/B13311870.png)
![tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate](/img/structure/B13311877.png)
![1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one](/img/structure/B13311886.png)
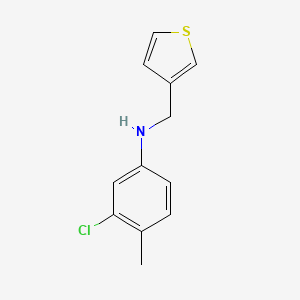
![[1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B13311907.png)
![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one](/img/structure/B13311912.png)
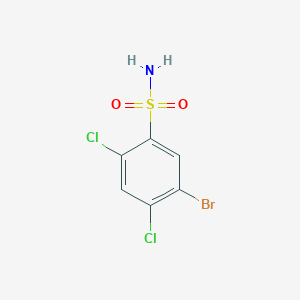
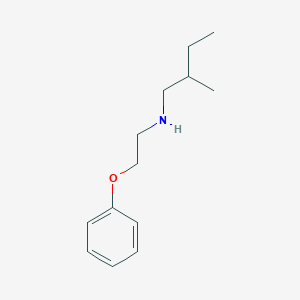

amine](/img/structure/B13311938.png)
